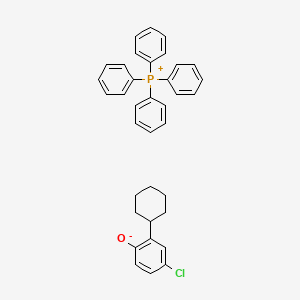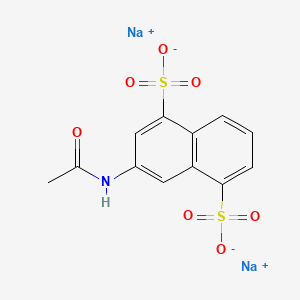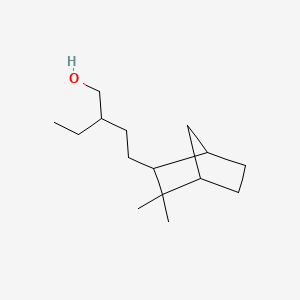
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound consists of a phenolate group substituted with a chlorine atom and a cyclohexyl group, paired with a tetraphenylphosphanium cation. The combination of these groups imparts distinct reactivity and stability to the compound, making it a subject of study in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with tetraphenylphosphonium chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol group and subsequent formation of the phenolate anion. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield cyclohexyl-substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea, with solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexyl-substituted phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Mecanismo De Acción
The mechanism by which 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The tetraphenylphosphanium cation can interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
4-chlorothiophenol: Similar in structure but contains a thiol group instead of a phenolate group.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phospholane ring and is used in different chemical applications.
2,4-dichlorophenol: Contains two chlorine atoms on the phenol ring and is used in various industrial applications.
Uniqueness
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is unique due to the combination of its phenolate and tetraphenylphosphanium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
Propiedades
Número CAS |
94230-99-6 |
|---|---|
Fórmula molecular |
C36H34ClOP |
Peso molecular |
549.1 g/mol |
Nombre IUPAC |
4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H15ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H;6-9,14H,1-5H2/q+1;/p-1 |
Clave InChI |
PCKXORPOAUSDDH-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)









![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)


